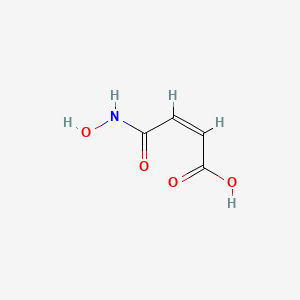
Benzene, tetrachloroethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, tetrachloroethoxy- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a tetrachloroethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzene, tetrachloroethoxy- typically involves the reaction of benzene with tetrachloroethanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of benzene, tetrachloroethoxy- may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, tetrachloroethoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: Electrophilic aromatic substitution reactions are common, where the tetrachloroethoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachloroethoxybenzoic acid, while reduction may produce partially dechlorinated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, tetrachloroethoxy- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of chlorinated aromatic compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzene, tetrachloroethoxy- involves its interaction with molecular targets such as enzymes and receptors. The tetrachloroethoxy group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites or alter cell signaling pathways by interacting with receptors.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, trichloroethoxy-
- Benzene, pentachloroethoxy-
- Benzene, hexachloroethoxy-
Uniqueness
Benzene, tetrachloroethoxy- is unique due to the specific number and position of chlorine atoms in the tetrachloroethoxy group. This configuration imparts distinct chemical and physical properties, such as reactivity and solubility, which differentiate it from other chlorinated benzene derivatives.
Propiedades
Número CAS |
79080-54-9 |
|---|---|
Fórmula molecular |
C8H6Cl4O |
Peso molecular |
259.9 g/mol |
Nombre IUPAC |
1,2,3,4-tetrachloro-5-ethoxybenzene |
InChI |
InChI=1S/C8H6Cl4O/c1-2-13-5-3-4(9)6(10)8(12)7(5)11/h3H,2H2,1H3 |
Clave InChI |
FFSTUBNWCMHTHE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C(=C1Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide](/img/structure/B14167271.png)
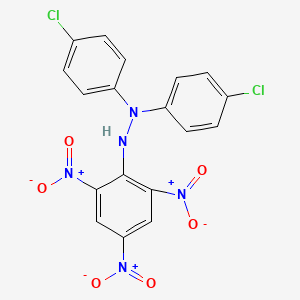
![Phenol, 2-[(6-quinolinylmethylene)amino]-](/img/structure/B14167274.png)
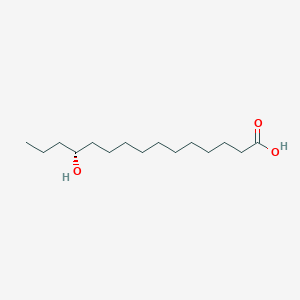
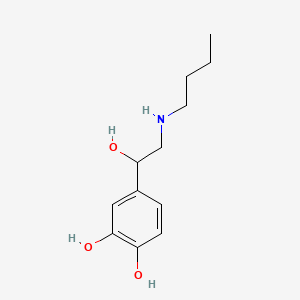
![N-tert-butyl-3,5-bis[(phenylacetyl)amino]benzamide](/img/structure/B14167283.png)
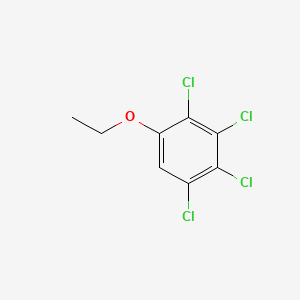
![[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate](/img/structure/B14167297.png)
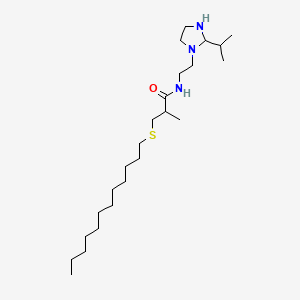
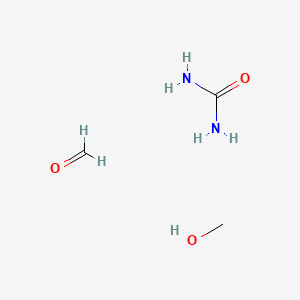
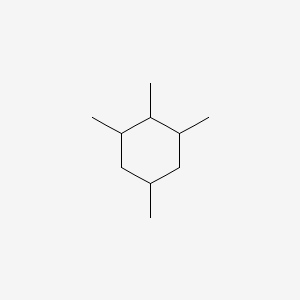
![2-Ethyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14167334.png)
